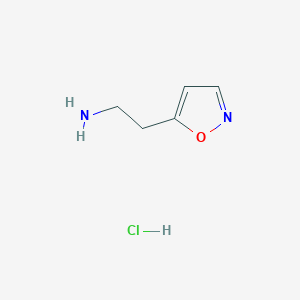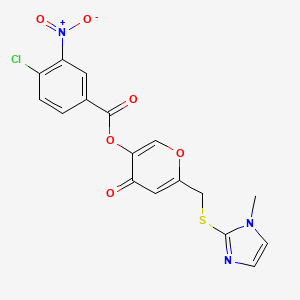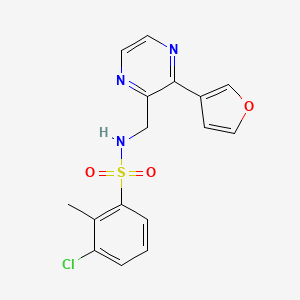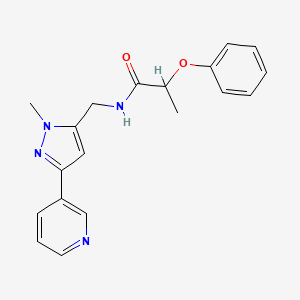![molecular formula C23H26N4O3S B2896106 N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide CAS No. 1797591-51-5](/img/structure/B2896106.png)
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains a benzothiazole moiety (benzo[d]thiazol-2-yl), a piperidine moiety (piperidin-4-yl), and an oxalamide moiety (N1-methyl-N2-(4-ethoxyphenyl)oxalamide). Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom, and are often used in the synthesis of pharmaceuticals . Oxalamides are organic compounds containing an oxalamide group, which consists of an amide group attached to a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule, the arrangement of atoms, and the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Benzothiazoles, piperidines, and oxalamides can all participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Antibacterial Agents
The benzothiazole moiety of the compound has been explored for its potential as an antibacterial agent. Research indicates that derivatives of benzothiazole, such as the one , have shown activity against various Gram-positive and Gram-negative bacterial strains . This suggests that the compound could be synthesized and tested for its efficacy in inhibiting bacterial growth, potentially leading to new treatments for bacterial infections.
Anti-inflammatory Properties
Compounds with a benzothiazole structure have been studied for their anti-inflammatory properties. They have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a key role in the inflammatory process . This compound, with its specific substitutions, may offer a novel approach to treating inflammation-related conditions.
Crystallography and Structural Analysis
The crystal structure of related benzothiazole compounds has been determined, providing insights into their molecular conformation and potential interactions with other molecules . This information is crucial for understanding how the compound interacts at the atomic level, which is essential for drug design and development.
Anticancer Research
Benzothiazole derivatives have been investigated for their cytotoxic activity against various cancer cell lines. The compound could be synthesized and screened for its potential to inhibit the proliferation of cancer cells, contributing to the development of new anticancer drugs .
Drug Design and Synthesis
The compound’s structure, featuring a benzothiazole ring, makes it a valuable scaffold in medicinal chemistry. It can be used as a building block for designing and synthesizing new drugs with potential therapeutic applications across a range of diseases .
Pharmacokinetic Profile Assessment
The pharmacokinetic properties of benzothiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), are crucial for determining their suitability as drug candidates. The compound’s ADME profile can be computationally predicted and optimized for better therapeutic efficacy .
QSAR Modeling
Quantitative structure-activity relationship (QSAR) modeling is a method used to predict the biological activity of compounds based on their chemical structure. The benzothiazole compound can be included in QSAR studies to forecast its biological properties and optimize its activity .
Anti-proliferative Evaluation
The compound’s potential for anti-proliferative effects can be assessed through in vitro evaluations against various human cancer cell lines. This research could lead to the discovery of new therapeutic agents for treating different types of cancer .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 2-arylamino-2-imidazolines, have been known to exhibit hypotensive and sedative actions .
Mode of Action
It is known that the compound interacts with its targets through the nitrogen and oxygen atoms of the sulphonamide group and the nitrogen atom attached to the benzothiazole ring .
Biochemical Pathways
Similar compounds have been associated with major conformational changes in proteins, leading to the formation of β-sheet structures that aggregate into water-insoluble fibrous polymers .
Pharmacokinetics
The compound’s favorable pharmacokinetic profile has been suggested .
Result of Action
Action Environment
The synthesis of similar compounds has been carried out under various conditions, suggesting that the compound’s action may be influenced by environmental factors .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-2-30-18-9-7-17(8-10-18)25-22(29)21(28)24-15-16-11-13-27(14-12-16)23-26-19-5-3-4-6-20(19)31-23/h3-10,16H,2,11-15H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXKVZGIFWZTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone](/img/structure/B2896026.png)
![4-(4-Chlorobenzoyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbonitrile](/img/structure/B2896027.png)
![5-(2-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2896028.png)


![2-[10-(3,5-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol](/img/structure/B2896031.png)


![N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2896036.png)

![(2E,NZ)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2896039.png)
![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
